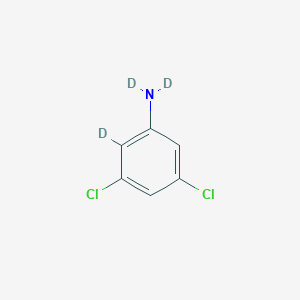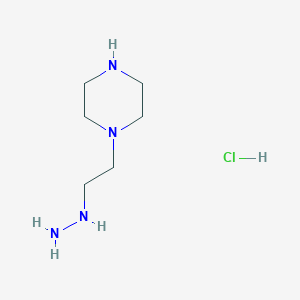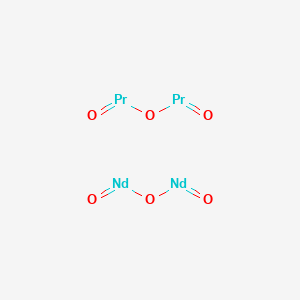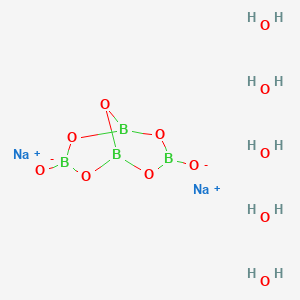
十六烷基磷酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium Cetyl Phosphate is a naturally derived anionic surfactant often used as a (co-) emulsifier . It is a potassium salt of a complex mixture of esters of phosphoric acid and cetyl alcohol . It is highly valued for its versatility as a gentle stabilizing emulsifier in sunscreen formulations . It is also found in creams, shower gels, liquid soaps, shampoos, skincare, and sun care products .
Synthesis Analysis
Potassium Cetyl Phosphate is produced from mass-balanced starting materials and is derived naturally according to ISO 16128 . It is neither water- nor oil-soluble as it tends to build-up natural membranes at interfaces . A synergism can be achieved when using long chain fatty alcohols as a partner .Molecular Structure Analysis
The molecular formula of Potassium Cetyl Phosphate is C16H33K2O4P . Its average mass is 398.601 Da and its mono-isotopic mass is 398.139069 Da .Chemical Reactions Analysis
Potassium Cetyl Phosphate exhibits a strong collecting ability for magnesite particles even with low concentrations . The presence of Potassium Cetyl Phosphate leads to significant alterations in the electric double layer and contact angle behavior of magnesite, which results in rapid adsorption of Potassium Cetyl Phosphate on magnesite surface .Physical And Chemical Properties Analysis
Potassium Cetyl Phosphate is a whitish powder . It is soluble in water at 85°C and also soluble in oils and fats at 85°C . Its pH (1% in water, 20°C) is 6.5-8.5 .科学研究应用
Flotation Agent in Mineral Processing
Potassium Cetyl Phosphate (PCP) has been studied for its role as a new collector in magnesite flotation . Molecular dynamics simulations and chemical analyses have shown that PCP exhibits a strong collecting ability for magnesite particles, even at low concentrations . This makes it a promising agent for the separation of magnesite from other carbonate minerals, enhancing the efficiency of mineral processing.
Emulsification in Sunscreen Formulations
Research has revealed that PCP can form dense, lamellar structures that are crucial for the stability and versatility of sunscreens . It helps to stabilize emulsions containing a high load of UV filters and pigments, allowing for the creation of sophisticated sunscreen and day care products that meet both protective and sensorial needs.
Emulsion Stabilizer in Cosmetics
PCP serves as a primary emulsifier and stabilizer in cosmetic formulations . It improves the stability and sensory properties of anionic or non-ionic emulsions, even at low concentration levels. This application is critical for maintaining the quality and consistency of cosmetic products.
Preservative and Disinfectant in Medical Industry
In the medical industry, PCP is utilized as a preservative and disinfectant . Its antimicrobial properties make it suitable for various applications, including deodorizing, detoxifying, and as a water treatment agent for purifying water and treating wastewater.
Moisturization Efficacy in Dermatology
A clinical trial has demonstrated that a blend containing PCP significantly improves the visible signs of skin dryness compared to a mineral oil-containing vehicle . It also maintains better skin condition during the no-treatment phase, indicating its potential as a moisturizing agent in dermatological applications.
Nanotechnology and Potassium Applications
PCP’s combination with nanotechnology has opened up new possibilities in various fields . Its applications range from enhancing the efficacy of medical treatments to improving environmental processes like water purification.
作用机制
Target of Action
Potassium Cetyl Phosphate is an anionic, oil-in-water emulsifier . It is structurally similar to natural phospholipids like lecithins and cephalins . Its primary targets are the lipid structures in the skin, where it interacts to enhance the lipid barrier .
Mode of Action
Potassium Cetyl Phosphate works by lowering the surface tension of water . This allows oil and water-based components in a formulation to mix together more easily . It forms mainly lamellar structures with very dense packed layers of water phase and liquid crystalline lipid phases . These structures are responsible for the viscosity of the emulsion as well as for the stabilization of the water-oil interphase .
Biochemical Pathways
Potassium Cetyl Phosphate affects the emulsion stability pathway. According to the gel-network theory of emulsion stability, the aqueous phase consists of a gel-network generated by hydrophilic emulsifiers and lipophilic co-emulsifier forming an envelope around emulsified droplets and membrane-like structures throughout the aqueous phase . The oil phase ideally consists mainly of liquid crystalline lipid structures .
Pharmacokinetics
It is typically used as a primary emulsifier at low concentrations . As an emulsifier, it improves product consistency to enable even distribution on the skin .
Result of Action
The result of Potassium Cetyl Phosphate’s action is a smooth, consistent product texture, ensuring that the active ingredients are evenly distributed and readily absorbed by the skin . It enhances the lipid barrier, limits transdermal water loss, and improves elasticity . It also contributes to SPF protection and increases the water resistance of the formula .
Action Environment
Potassium Cetyl Phosphate is noted for its high physical and chemical stability . It tolerates a broad pH range from 5 to 9 . It provides snow white emulsions and shows the highest flexibility for various applications and forms . It is also non-irritating to the skin . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
Potassium Cetyl Phosphate is a cost-effective ingredient and, even when used at low dose rates, delivers powerful stabilization for high loads of emollients, UV filters, and pigments . It is expected to find increasing use in a variety of cosmetic and skincare products due to its excellent emulsifying and skin-friendly properties .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium Cetyl Phosphate can be achieved through the reaction of Cetyl Alcohol with Phosphoric Acid, followed by neutralization with Potassium Hydroxide.", "Starting Materials": [ "Cetyl Alcohol", "Phosphoric Acid", "Potassium Hydroxide" ], "Reaction": [ "Step 1: Cetyl Alcohol is reacted with Phosphoric Acid in the presence of a catalyst to form Cetyl Phosphate.", "Step 2: The resulting Cetyl Phosphate is then neutralized with Potassium Hydroxide to form Potassium Cetyl Phosphate.", "Step 3: The Potassium Cetyl Phosphate is then purified through filtration and drying to obtain the final product." ] } | |
CAS 编号 |
17026-85-6 |
产品名称 |
POTASSIUM CETYL PHOSPHATE |
分子式 |
C16H33K2O4P |
分子量 |
398.601181 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)






